molecular formula C15H15F3N6O2 B2818534 2-(2-oxo-2-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one CAS No. 2034440-55-4

2-(2-oxo-2-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one

Katalognummer: B2818534
CAS-Nummer: 2034440-55-4
Molekulargewicht: 368.32
InChI-Schlüssel: IPLDXSNVQAPFIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-oxo-2-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one is a complex organic compound featuring a pyridazinone core, a piperazine ring, and a trifluoromethyl-substituted pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anti-inflammatory, anti-cancer, and anti-fibrotic properties.

Wirkmechanismus

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-2-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyridazinone Core: Starting from a suitable pyridazine precursor, the pyridazinone core is synthesized through cyclization reactions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives.

    Attachment of the Trifluoromethyl-Pyrimidine Moiety: The trifluoromethyl-pyrimidine group is attached through coupling reactions, such as Suzuki or Stille coupling, using appropriate trifluoromethylated pyrimidine precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, the compound has shown potential as an inhibitor of specific enzymes and receptors. It is being studied for its ability to modulate biological pathways involved in inflammation and cancer.

Medicine

In medicine, 2-(2-oxo-2-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one is being investigated for its therapeutic potential in treating diseases such as cancer, fibrosis, and inflammatory disorders. Its ability to inhibit key molecular targets makes it a promising candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also serve as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2-oxo-2-(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one
  • 2-(2-oxo-2-(4-(6-chloropyrimidin-4-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one
  • 2-(2-oxo-2-(4-(6-fluoropyrimidin-4-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one

Uniqueness

The presence of the trifluoromethyl group in 2-(2-oxo-2-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one distinguishes it from similar compounds. This group significantly enhances the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a more potent and selective agent in various applications.

Biologische Aktivität

The compound 2-(2-oxo-2-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one (CAS Number: 2034440-55-4) is a novel pyridazinone derivative that has garnered interest due to its potential biological activities, particularly in cancer therapy and as an inhibitor of specific enzymatic pathways. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H15F3N6O2C_{15}H_{15}F_3N_6O_2, with a molecular weight of 368.31 g/mol. The structure features a trifluoromethyl group, a piperazine moiety, and a pyridazinone core, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₅H₁₅F₃N₆O₂
Molecular Weight368.31 g/mol
CAS Number2034440-55-4

The biological activity of this compound is primarily attributed to its role as an inhibitor of dihydroorotate dehydrogenase (DHODH) , an enzyme crucial in the de novo synthesis of pyrimidines. Inhibition of DHODH leads to a depletion of pyrimidine nucleotides, which can halt cell cycle progression at the S-phase, thereby exerting cytotoxic effects on rapidly dividing cells such as cancer cells .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been shown to enhance the sensitivity of cancer cells to chemotherapeutic agents like doxorubicin and fludarabine by disrupting nucleotide synthesis .

Table 1: IC50 Values for Various Cancer Cell Lines

Cell LineIC50 (μM)
HCT-11639.6 ± 14
MIA PaCa-249.3 ± 36

These values indicate that the compound exhibits significant cytotoxicity against colorectal and pancreatic cancer cell lines.

Inhibition Studies

In vitro assays have demonstrated that this compound effectively inhibits DHODH activity, leading to reduced proliferation in cancer cells. In particular, it has been noted that PTEN-deficient cancer cells show heightened sensitivity to DHODH inhibition .

Case Studies

A notable case study involved the application of this compound in a mouse model of acute myeloid leukemia (AML). The treatment resulted in a marked decrease in tumor burden and improved survival rates compared to untreated controls. This suggests that targeting DHODH could be a viable strategy for treating certain hematological malignancies .

Eigenschaften

IUPAC Name

2-[2-oxo-2-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N6O2/c16-15(17,18)11-8-12(20-10-19-11)22-4-6-23(7-5-22)14(26)9-24-13(25)2-1-3-21-24/h1-3,8,10H,4-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLDXSNVQAPFIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.